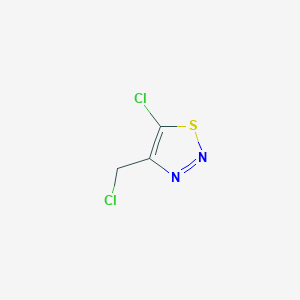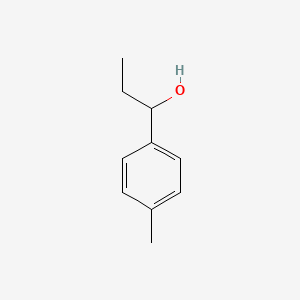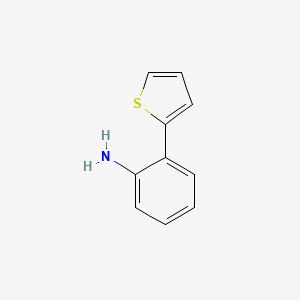
2-(2-Thienyl)aniline
概要
説明
“2-(2-Thienyl)aniline” is an organic compound that contains a thiophene ring and an aniline group . The molecular formula of this compound is C10H9NS . It is also known by other names such as 4-2-thienyl aniline, 4-thiophen-2-yl aniline, 4-thiophen-2-ylphenylamine, benzenamine, 4-2-thienyl, 4-2-thienyl phenylamine, 4-2-thienyl-anilin, 4-thiophen-2-yl-anilin, benzenamine,4-2-thienyl, 1-2-thienyl-4-aminobenzene .
Synthesis Analysis
The synthesis of “2-(2-Thienyl)aniline” or similar compounds involves various methods. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “2-(2-Thienyl)aniline” consists of a thiophene ring attached to an aniline group . The molecular weight of this compound is 175.25 g/mol . The IUPAC name of this compound is 4-thiophen-2-ylaniline .
Chemical Reactions Analysis
The chemical reactions involving “2-(2-Thienyl)aniline” or similar compounds are complex and can involve various substrates . For example, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .
科学的研究の応用
Organometallic Chemistry and Complex Formation
2-(2-Thienyl)aniline has been utilized in the field of organometallic chemistry. One study explored its reaction with diiron nonacarbonyl, leading to the formation of ironcarbonyl organometallic products and a hydrogenated product of the original Schiff base. This reaction highlights its potential in creating complex metal-organic structures (Wang, Hwang, Lee, & Chiang, 1999).
Synthesis of Conducting Polymers
Research has also focused on synthesizing π-extended and six-coordinate iron(II) complexes using derivatives of 2-(2-Thienyl)aniline. These complexes demonstrate interesting magnetic properties and the potential for creating conducting and electrochromic metallopolymers, indicating applications in materials science and electronics (Djukic, Seda, Gorelsky, Lough, & Lemaire, 2011).
Complexation and Bacteriostatic Activity
In the pharmaceutical domain, 2-(2-Thienyl)aniline derivatives have been studied for their capacity to form complexes with hydrated stannic chloride and their bacteriostatic activity. This showcases its potential in medicinal chemistry and drug development (Garashchenko, Skvortsova, & Krishtal', 1971).
Catalysis and Ligand Synthesis
Thienylimine ligands derived from 2-(2-Thienyl)aniline have been synthesized for use in catalytic processes. These ligands, when combined with metal complexes, demonstrate potential in organometallic catalysis, a crucial area in synthetic chemistry (Belkhiria, Mechria, Dridi, Cruz, Gomes, & Gomes, 2018).
Photoelectrochemical Applications
The compound has been involved in studies related to photoelectrochemical properties. For instance, research has been conducted on the formation of poly(3,4-ethylenedioxythiophene) brushes on thienyl-modified glassy carbon surfaces, indicating its role in enhancing electrochemical properties for potential applications in sensors and energy devices (Blacha, Kościelniak, Sitarz, Szuber, & Zak, 2012).
Synthesis of Fluorescent Polymers
2-(2-Thienyl)aniline is also pivotal in the synthesis of fluorescent polymers. A study created alternating block copolymers incorporating thiophene and aniline units, leading to electrically conductive and fluorescent materials. This opens avenues in the field of optoelectronics and display technologies (Ng, Xu, & Chan, 1998).
Corrosion Inhibition
Interestingly, derivatives of 2-(2-Thienyl)aniline have been studied for their ability to inhibit corrosion in metals. This application is crucial in materials engineering, particularly in extending the life and durability of metal structures and components (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Safety And Hazards
特性
IUPAC Name |
2-thiophen-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKZLOXDTZHOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399478 | |
| Record name | 2-(2-thienyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienyl)aniline | |
CAS RN |
62532-99-4 | |
| Record name | 2-(2-Thienyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62532-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-thienyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

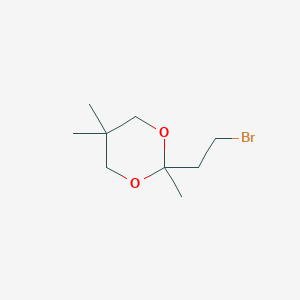
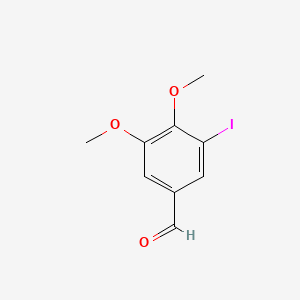
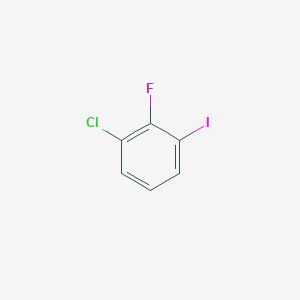
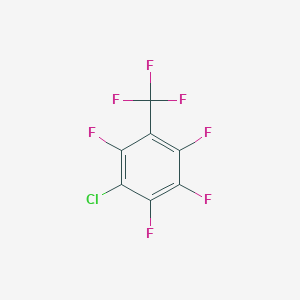
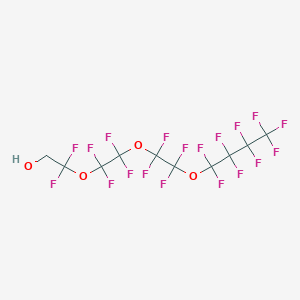
![(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1587041.png)
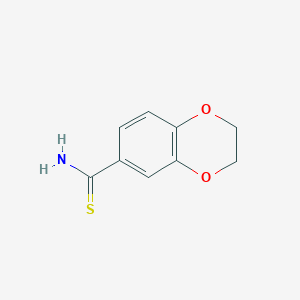
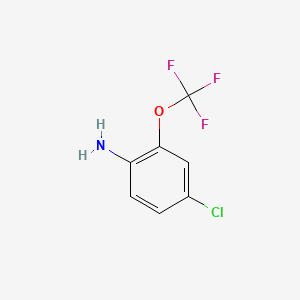
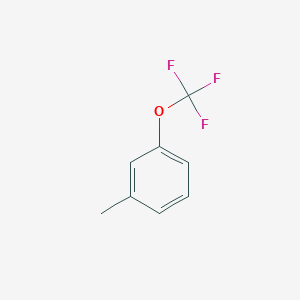
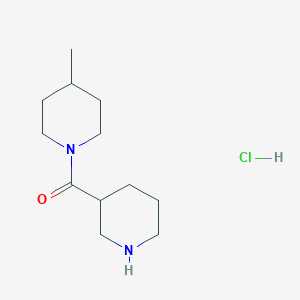
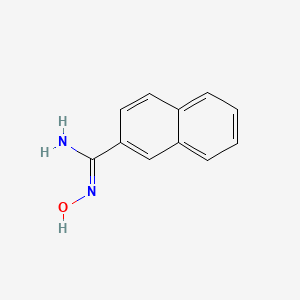
![3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1587054.png)
